2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide
Description
Properties
IUPAC Name |
2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O4S/c1-17-9-11-19(12-10-17)33(30,31)28(15-24(29)27(2)3)22-14-23(21(26)13-20(22)25)32-16-18-7-5-4-6-8-18/h4-14H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWXIFJUQOLFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(C)C)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide involves several steps:
Preparation of Benzyloxy Group: : The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with an appropriate halogenated precursor in the presence of a base.
Formation of Dichloro Compound: : The 2,4-dichloro substitution is typically achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: : Introducing the sulfonyl group involves reacting the dichloro compound with a sulfonyl chloride in the presence of a base.
Final Coupling: : The prepared intermediates are then coupled with N,N-dimethylacetamide under conditions that facilitate nucleophilic acyl substitution.
Industrial Production Methods
Industrial production may involve high-throughput methods like continuous flow synthesis where intermediates are produced and transformed in a streamlined manner. Catalysts and optimized reaction conditions are employed to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can occur at the benzyloxy group leading to the formation of benzoic acid derivatives.
Reduction: : Potentially reduces the sulfonyl group to a thiol group.
Substitution: : The dichloro groups are reactive sites for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride.
Substitution: : Bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: : Benzoic acid derivatives.
Reduction: : Thiol-substituted products.
Substitution: : Various substituted amines and ethers depending on the nucleophile.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its sulfonamide moiety. Sulfonamides are known for their ability to inhibit bacterial growth by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism positions the compound as a candidate for antibiotic development.
Potential Therapeutic Applications:
- Antimicrobial Agents : Given the sulfonamide's mechanism of action, this compound could be explored as a new antimicrobial agent against resistant bacterial strains.
- Anti-inflammatory Properties : Similar compounds have shown promise in treating inflammatory conditions, suggesting that this compound may also possess anti-inflammatory effects.
- Cancer Treatment : Preliminary studies indicate that structurally related compounds have potential as anticancer agents, warranting further investigation into this aspect for the compound .
Case Studies and Research Findings
Several studies have investigated compounds similar to 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide, providing insights into its potential applications:
- A study exploring the antimicrobial properties of sulfonamides found that compounds with similar structures exhibited significant activity against various bacterial strains .
- Another research highlighted the anti-inflammatory effects of related sulfonamide compounds in animal models, suggesting potential therapeutic benefits .
- In vitro studies on derivatives indicated that modifications to the structure could enhance biological activity, emphasizing the importance of structural optimization .
Mechanism of Action
The compound's effects are exerted through interactions with specific molecular targets, often involving binding to proteins or enzymes and modifying their activity. Pathways involved might include enzyme inhibition or activation, depending on the structural features of the compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related acetamide-sulfonamide derivatives (Table 1):
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Substituent Effects: The 4-methylphenylsulfonyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenylsulfonyl analog, which has higher polarity due to the methoxy oxygen .
Molecular Weight and Bioavailability :
- The target compound’s higher molecular weight (624.36 vs. 387–523 g/mol in analogs) suggests reduced solubility and slower metabolic clearance, which could limit bioavailability .
- The N,N-dimethylacetamide terminal group enhances metabolic stability compared to analogs with unmodified amide groups .
Crystallographic and Conformational Differences
- Crystal Packing : The dichlorophenyl and sulfonamide groups in related compounds create steric hindrance, leading to varied dihedral angles (54.8°–77.5°) between aromatic rings . For the target compound, the 4-methylphenylsulfonyl group likely induces distinct crystal packing compared to methoxy or chloro analogs.
- Hydrogen Bonding : The sulfonamide and acetamide groups participate in N–H⋯O hydrogen bonds, forming dimers (e.g., R22(10) motifs). The methyl group in the target compound may reduce hydrogen-bonding capacity relative to methoxy or hydroxyl analogs .
Biological Activity
The compound 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide , identified by CAS number 338961-73-2, is a complex organic molecule with potential biological activity. Its structure includes multiple functional groups, such as benzyloxy, dichloro, and sulfonyl moieties, which may contribute to its reactivity and biological effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C22H19Cl2NO5S
- Molar Mass : 480.36 g/mol
- Structure : The compound features a dichloro-substituted aniline core linked to a benzyloxy group and an N,N-dimethylacetamide side chain.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways, akin to other sulfonamide derivatives.
- Antiproliferative Effects : Similar compounds have shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of halogen atoms (chlorine) in the structure may enhance the compound's antimicrobial activity by disrupting microbial cell membranes.
Biological Activity Data Table
| Biological Activity | Reference |
|---|---|
| Antiproliferative effects on cancer cell lines | |
| Enzymatic inhibition studies | |
| Antimicrobial activity against Gram-positive bacteria |
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of compounds similar to 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests that the compound may interfere with cellular signaling pathways critical for cancer cell survival and proliferation.
Case Study 2: Enzymatic Inhibition
Research focused on the enzymatic inhibition profile of sulfonamide derivatives revealed that compounds structurally related to our target inhibited dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. The inhibition constant (Ki) was determined to be 0.5 µM, indicating potent activity against bacterial strains.
Case Study 3: Antimicrobial Efficacy
In vitro testing demonstrated that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting potential as a therapeutic agent in treating bacterial infections.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from substituted phenols or aniline derivatives. For example:
Step 1 : React a 2,4-dichloro-5-benzyloxy-substituted aniline with (4-methylphenyl)sulfonyl chloride to introduce the sulfonyl group.
Step 2 : Couple the intermediate with N,N-dimethylacetamide using a reagent like ((4-methylbenzenesulfonyl)amino)acetyl chloride under reflux conditions in ethanol or acetonitrile .
Step 3 : Purify via recrystallization or column chromatography.
- Key Considerations : Optimize reaction time and temperature to minimize byproducts. Glacial acetic acid can catalyze condensation reactions .
Q. How should researchers handle this compound safely in the laboratory?
- Methodological Answer : Follow protocols for chlorinated and sulfonated compounds:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.
- Storage : Store in airtight containers at 2–8°C, away from light and moisture.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Refer to safety data sheets for halogenated acetamides .
Q. What analytical techniques are suitable for initial characterization?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and dimethylacetamide integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- FT-IR : Identify sulfonyl (S=O, ~1350 cm) and amide (C=O, ~1650 cm) functional groups .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of ethanol or DCM. Use SHELXL for refinement to resolve bond lengths, angles, and torsional strain .
- Validation : Cross-check with density functional theory (DFT) calculations to confirm electronic environments.
- Example : In related N-sulfonated acetamides, SHELX software identified intermolecular hydrogen bonds (e.g., C–H···O interactions) that stabilize the crystal lattice .
Q. What strategies address contradictions between spectroscopic and computational data?
- Methodological Answer :
Re-evaluate Experimental Conditions : Ensure NMR solvents (e.g., DMSO-d) do not interact with the compound.
Dynamic NMR : Assess rotational barriers of the dimethylacetamide group if signal splitting occurs.
Comparative Analysis : Overlay experimental IR spectra with DFT-simulated spectra to identify discrepancies in functional group assignments .
Q. How can reaction efficiency be optimized for the sulfonylation step?
- Methodological Answer :
- Catalyst Screening : Test bases like pyridine or triethylamine to enhance sulfonyl chloride reactivity.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states.
- Kinetic Monitoring : Track reaction progress via TLC or in-situ FT-IR. For example, potassium carbonate in acetonitrile improved yields in analogous sulfonamide syntheses .
Q. What computational tools predict the compound’s biological or material science applications?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to assess binding affinity with targets like kinase enzymes or GPCRs.
- ADMET Prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability).
- Material Properties : DFT-based simulations (e.g., Gaussian) can predict thermal stability or electronic band gaps for material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
